REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C[O:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=O.C[O-].[Na+].Cl>CS(C)=O.CCCCCCC>[C:4]1([C:1](=[O:3])[CH2:2][C:12]([CH:14]2[CH2:16][CH2:15]2)=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC1
|
Name
|
|
Quantity
|
46.1 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
Sodium methoxide
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was decanted
|
Type
|
WASH
|
Details
|
The upper organic layer was washed with 40 mL of water
|
Type
|
CUSTOM
|
Details
|
to afford 14 g of crude 8, which
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)C1CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |